molecular formula C24H27N5OS B445243 N~1~-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE

N~1~-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE

Cat. No.: B445243
M. Wt: 433.6g/mol
InChI Key: VRTVOYOXZRMDBM-UHFFFAOYSA-N
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Description

N~1~-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The starting materials often include substituted indoles and triazines, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiolation. The reaction conditions may vary, but common solvents include dichloromethane, ethanol, and dimethylformamide, with catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and triazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
  • N-(1-phenylethyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Uniqueness

N~1~-(1-PHENYLETHYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group in the triazinoindole moiety may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N5OS

Molecular Weight

433.6g/mol

IUPAC Name

N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C24H27N5OS/c1-4-15-29-19-14-10-9-13-18(19)21-22(29)26-24(28-27-21)31-20(5-2)23(30)25-16(3)17-11-7-6-8-12-17/h6-14,16,20H,4-5,15H2,1-3H3,(H,25,30)

InChI Key

VRTVOYOXZRMDBM-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC(C)C4=CC=CC=C4

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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